molecular formula C24H29N5O3 B1662823 Valsartan D9 CAS No. 1089736-73-1

Valsartan D9

Cat. No.: B1662823
CAS No.: 1089736-73-1
M. Wt: 444.6 g/mol
InChI Key: ACWBQPMHZXGDFX-KDDXQTGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valsartan D9 is a deuterium-labeled version of valsartan, a synthetic non-peptide angiotensin II type 1 receptor antagonist. Valsartan is primarily used for the treatment of high blood pressure and heart failure. By blocking the action of angiotensin II, valsartan helps to dilate blood vessels and reduce blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valsartan D9 involves the incorporation of deuterium atoms into the valsartan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

    Preparation of Deuterated Intermediates: Deuterated reagents are used to prepare intermediates that contain deuterium atoms.

    Coupling Reactions: These intermediates are then coupled with other components to form the final deuterated valsartan molecule.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Step 1: Nucleophilic Substitution

Reaction :
4'-Bromomethyl-2-cyanobiphenyl reacts with L-valine methyl ester hydrochloride in acetonitrile, catalyzed by N,N-diisopropylethylamine (DIPEA).
Product :
N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (Intermediate II).
Conditions :

  • Temperature: 50–55°C

  • Time: 2–5 hours

  • Yield: >98% purity .

Step 2: Acylation with Deuterated Pentanoyl Chloride

Reaction :
Intermediate II undergoes acylation using deuterated pentanoyl chloride (C5_5D9_9COCl) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Product :
N-[(2'-Cyanobiphenyl-4-yl)methyl]-N-(pentanoyl-d9_9)-L-valine methyl ester.
Conditions :

  • Temperature: Room temperature

  • Catalysts: DMAP (0.1–0.5 mol%)

  • Yield: 80–95% .

Step 3: Tetrazole Cyclization

Reaction :
The nitrile group in the intermediate reacts with sodium azide (NaN3_3) in the presence of tributyltin chloride (Bu3_3SnCl) or ZnCl2_2.
Product :
N-[(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl]-N-(pentanoyl-d9_9)-L-valine methyl ester.
Conditions :

  • Solvent: Butanol or methanol

  • Temperature: Reflux (100–120°C)

  • Time: 6–24 hours

  • Yield: 40–78% .

Step 4: Ester Hydrolysis

Reaction :
The methyl ester undergoes alkaline hydrolysis (NaOH) to yield the carboxylic acid.
Product :
Valsartan D9 (free acid form).
Conditions :

  • Temperature: 20–60°C

  • Time: 1–8 hours

  • Yield: >85% .

Key Reaction Parameters

Reaction StepCatalysts/ReagentsTemperatureTimeYield/Purity
Nucleophilic SubstitutionDIPEA, Acetonitrile50–55°C2–5 hours>98% purity
AcylationDMAP, THFRT1–2 hours80–95%
Tetrazole CyclizationNaN3_3, Bu3_3SnCl100–120°C6–24 hours40–78%
Ester HydrolysisNaOH, Methanol20–60°C1–8 hours>85%

Analytical Interactions in LC-MS/MS

This compound undergoes specific ion transitions during mass spectrometry:

  • Ionization : Electrospray ionization (ESI) in positive mode.

  • Mass Transitions :

    • Parent ion: m/z 445.3 → Product ion: m/z 235.1 .

  • Fragmentation Pathways :

    • Loss of deuterated pentanoyl group (-C5_5D9_9CO).

    • Cleavage at the biphenyl-tetrazole bond .

Stability and Degradation

  • Plasma Stability : Stable for 24 hours at RT and 65 hours at 2–8°C .

  • Freeze-Thaw Stability : No degradation after three cycles (-30°C) .

  • Long-Term Storage : Stable for 45 days at -30°C .

Critical Reaction Optimizations

  • Acylation Efficiency : Use of DMAP and carbonate bases minimizes byproducts like diovan foreign matter K .

  • Deuterium Effects : The kinetic isotope effect (KIE) of deuterium slightly slows reaction rates but does not alter pathways .

Scientific Research Applications

Analytical Applications

Internal Standardization
Valsartan D9 is employed as an internal standard in bioanalytical methods to improve the quantification accuracy of valsartan in biological matrices. The use of deuterated compounds like this compound helps to minimize variability due to matrix effects and enhances the sensitivity of detection methods .

Method Development
Numerous studies have focused on developing and validating analytical methods that incorporate this compound. For instance, a study established a robust HPLC-MS/MS method for the quantification of valsartan in rat plasma, where this compound was used as an internal standard. This method demonstrated high recovery rates and precision, indicating its suitability for pharmacokinetic studies .

Clinical Pharmacology

Therapeutic Monitoring
Valsartan is widely recognized for its antihypertensive properties and is used in managing conditions such as hypertension, heart failure, and diabetic nephropathy. The pharmacokinetic profiles obtained using this compound allow clinicians to monitor therapeutic levels effectively, ensuring optimal dosing regimens are maintained for patient safety and efficacy .

Efficacy Studies
Clinical studies have demonstrated that valsartan significantly lowers blood pressure and reduces cardiovascular risk. For example, research involving over 19,000 patients showed that valsartan treatment effectively decreased systolic and diastolic blood pressure within 90 days, highlighting its real-world effectiveness . The incorporation of this compound in these studies enhances the reliability of the results by providing accurate quantification of drug levels.

Case Studies Overview

StudyObjectiveKey Findings
BSCORE StudyAssess effectiveness of valsartan regimensSignificant reduction in blood pressure; improved total cardiovascular risk within 90 days
Pharmacokinetic StudyValidate HPLC-MS/MS method using this compoundHigh recovery rates (86.7% for this compound); precise quantification achieved
Drug Interaction StudyEvaluate interaction with nebivololNo significant clinical impact observed from drug interaction; maintained efficacy of both drugs

Mechanism of Action

Valsartan D9 exerts its effects by selectively binding to the angiotensin II type 1 receptor, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to:

Comparison with Similar Compounds

    Telmisartan: Another angiotensin II receptor blocker with similar antihypertensive effects.

    Candesartan: Known for its long-lasting effects in managing hypertension.

    Losartan: The first angiotensin II receptor blocker developed, widely used for hypertension and heart failure.

    Olmesartan: Effective in reducing blood pressure with a favorable safety profile.

    Irbesartan: Used for hypertension and diabetic nephropathy.

Uniqueness of Valsartan D9: this compound is unique due to its deuterium labeling, which provides several advantages:

Biological Activity

Valsartan D9, a deuterated derivative of valsartan, is primarily utilized as an internal standard in pharmacokinetic studies. This compound retains the biological activity of its parent drug, valsartan, which is an angiotensin II receptor blocker (ARB) effective in treating hypertension and heart failure. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

  • Molecular Formula: C24_{24}H20_{20}D9_{9}N5_{5}O3_{3}
  • Molecular Weight: 444.574 g/mol
  • Deuteration: The presence of nine deuterium atoms enhances analytical precision without altering the biological function.

Valsartan functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor with an IC50 value of 2.7 nM, demonstrating a selectivity ratio of approximately 20,000-fold for AT1 over AT2 receptors . Unlike some other ARBs, valsartan does not significantly affect peroxisome proliferator-activated receptor gamma (PPARγ) activity in vitro .

Biological Activity and Clinical Findings

Pharmacodynamics:

  • This compound exhibits similar pharmacological effects to valsartan, including vasodilation and reduced blood pressure through AT1 receptor antagonism.
  • It has been shown to decrease left ventricular fibrosis and improve cardiac output in animal models of heart failure .

Clinical Studies:
A review of clinical studies reveals that valsartan effectively reduces systolic and diastolic blood pressure across various populations, including those with diabetes and chronic kidney disease. Notable findings from key studies include:

Study Population Outcome Significance
NAC-MD-014161 patientsSignificant reduction in blood pressure with valsartan compared to placebop < 0.0001 for systolic BP
Valsartan Antihypertensive Long-Term Use Evaluation TrialDiverse demographicsImproved cardiovascular outcomes including reduced risk of myocardial infarction and strokeDocumented benefits across multiple patient groups

Case Studies

Case Study 1: Heart Failure Management
In a study involving streptozotocin-induced diabetic mice, administration of valsartan (30 mg/kg) resulted in a significant increase in cardiac output and a reduction in left ventricular fibrosis. This suggests that this compound may have similar protective effects against cardiac remodeling in heart failure .

Case Study 2: Hypertension Control
A multi-center observational study demonstrated that valsartan significantly lowered blood pressure and total cardiovascular risk within a 90-day treatment period. The study involved over 19,000 patients and highlighted the effectiveness of valsartan regimens in managing hypertension and reducing cardiovascular morbidity .

Pharmacokinetics

This compound is characterized by rapid absorption and distribution, with minimal liver metabolism (approximately 20% biotransformation). The primary metabolite accounts for about 9% of the dose. Importantly, valsartan does not inhibit cytochrome P450 enzymes at clinically relevant concentrations, minimizing potential drug interactions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural integrity and isotopic purity of Valsartan D9 in preclinical studies?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and isotopic enrichment, coupled with nuclear magnetic resonance (NMR) to verify deuterium placement and structural fidelity. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 230 nm) to quantify impurities .

Q. How is this compound utilized in preclinical models of hypertension, and what endpoints are critical for evaluating its angiotensin II receptor antagonism?

  • Methodology : Administer this compound in rodent models (e.g., spontaneously hypertensive rats) at doses ranging from 1–10 mg/kg/day. Measure systolic/diastolic blood pressure via tail-cuff plethysmography and plasma renin activity (PRA) via ELISA. Histological analysis of cardiac tissue post-treatment is recommended to assess hypertrophy reduction .

Q. What protocols ensure batch-to-batch consistency in this compound synthesis for reproducibility in pharmacokinetic studies?

  • Methodology : Standardize reaction conditions (e.g., deuterium exchange using D₂O under acidic catalysis) and validate purity (>98%) using triple-quadrupole LC-MS. Include internal standards (e.g., deuterated analogs of related sartans) to control for variability .

Advanced Research Questions

Q. How can researchers optimize encapsulation efficiency of this compound in polymeric nanoparticles for targeted delivery?

  • Methodology : Use a Box-Behnken experimental design to evaluate factors like polyvinyl alcohol (PVA) concentration (0.5–2.0% w/v), valsartan loading (5–15 mg/mL), and polymer ratio (ethyl cellulose: PMMA = 1:1 to 1:3). Encapsulation efficiency (84.1–94.7%) is maximized by reducing PVA concentration and increasing drug/polymer ratios, validated via UV spectrophotometry of supernatant fractions .

Q. What statistical approaches resolve contradictions in clinical trial data comparing this compound with other angiotensin receptor blockers (ARBs)?

  • Methodology : Conduct a meta-analysis with random-effects models to account for heterogeneity across studies. Use non-inferiority testing (margin = 1.25 hazard ratio) for survival outcomes, as demonstrated in post-myocardial infarction trials comparing valsartan with captopril. Sensitivity analyses should exclude studies with high risk of bias .

Q. How does deuterium labeling in this compound influence its metabolic stability and drug-drug interaction potential?

  • Methodology : Perform in vitro microsomal assays (human liver microsomes) to compare metabolic half-life (t₁/₂) of this compound vs. non-deuterated valsartan. Quantify CYP450 isoform inhibition (e.g., CYP2C9, CYP3A4) using fluorogenic substrates. Isotope effects are detectable via kinetic isotope effect (KIE) calculations .

Q. What experimental designs are optimal for assessing long-term stability of this compound in novel formulations?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and quantify deuterium retention using isotope ratio mass spectrometry (IRMS). Include control formulations with non-deuterated valsartan to isolate isotope-specific degradation pathways .

Q. How can researchers validate the therapeutic superiority of this compound in combinatorial regimens (e.g., with sacubitril) for heart failure?

  • Methodology : Use a randomized, double-blind crossover trial design. Primary endpoints include left ventricular ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels. Subgroup analyses should stratify patients by baseline renal function to identify synergistic effects .

Q. What bioinformatics tools are suitable for integrating pharmacokinetic data from this compound studies into population pharmacokinetic (PopPK) models?

  • Methodology : Employ nonlinear mixed-effects modeling (NONMEM) with covariates like age, BMI, and CYP2C9 genotype. Validate models using bootstrapping and visual predictive checks (VPCs). Deuterium-specific parameters (e.g., clearance rates) require Bayesian estimation .

Q. How do researchers address ethical and methodological challenges in longitudinal studies of this compound’s cardioprotective effects?

  • Methodology : Implement adaptive trial designs with pre-specified interim analyses to minimize patient exposure to ineffective doses. Use propensity score matching to control for confounding variables in observational cohorts. Ethical oversight must include independent data monitoring committees (DMCs) .

Properties

IUPAC Name

(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-KDDXQTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648813
Record name N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089736-73-1
Record name N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.